
5-Chloro-3-(2-aminopropyl)indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-3-(2-aminopropyl)indole: is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds Indoles are known for their presence in various natural products and pharmaceuticals
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3-(2-aminopropyl)indole typically involves the reaction of 5-chloroindole with 2-aminopropyl reagents under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst . This method can be adapted to introduce the 5-chloro and 2-aminopropyl groups.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions: 5-Chloro-3-(2-aminopropyl)indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The chlorine atom at the 5-position can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups at the 5-position.
Aplicaciones Científicas De Investigación
Chemistry: 5-Chloro-3-(2-aminopropyl)indole is used as a building block in organic synthesis to create more complex molecules
Biology: In biological research, this compound is studied for its interactions with biological systems. It can serve as a probe to investigate biochemical pathways and molecular mechanisms.
Medicine: The compound has potential applications in medicinal chemistry, where it is explored for its pharmacological properties. It may be used in the development of new drugs targeting specific receptors or enzymes.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable for various industrial applications.
Mecanismo De Acción
The mechanism of action of 5-Chloro-3-(2-aminopropyl)indole involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
5-Chloroindole: Shares the indole core structure with a chlorine atom at the 5-position.
3-(2-Aminopropyl)indole: Similar structure without the chlorine substitution.
5-Bromo-3-(2-aminopropyl)indole: Similar structure with a bromine atom instead of chlorine.
Uniqueness: 5-Chloro-3-(2-aminopropyl)indole is unique due to the presence of both the 5-chloro and 2-aminopropyl groups. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
712-07-2 |
|---|---|
Fórmula molecular |
C11H13ClN2 |
Peso molecular |
208.69 g/mol |
Nombre IUPAC |
1-(5-chloro-1H-indol-3-yl)propan-2-amine |
InChI |
InChI=1S/C11H13ClN2/c1-7(13)4-8-6-14-11-3-2-9(12)5-10(8)11/h2-3,5-7,14H,4,13H2,1H3 |
Clave InChI |
QMKOQSCXSYPIPB-UHFFFAOYSA-N |
SMILES canónico |
CC(CC1=CNC2=C1C=C(C=C2)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


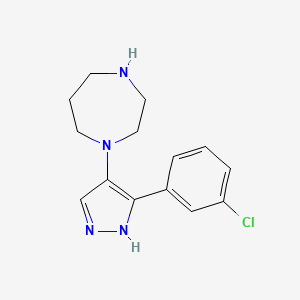
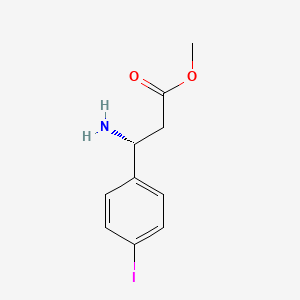



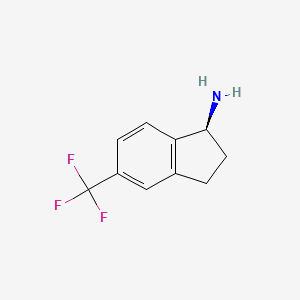
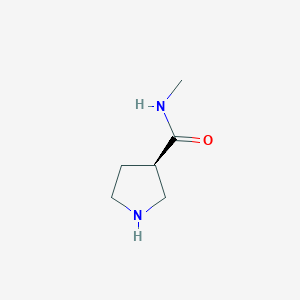
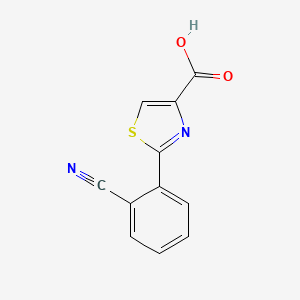
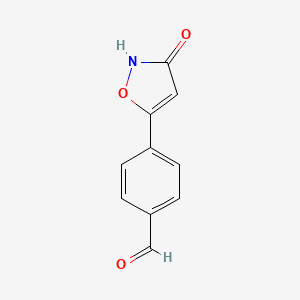
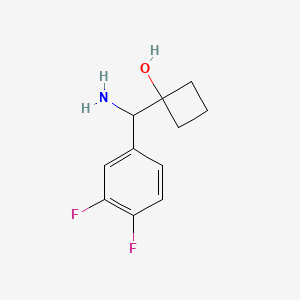
![[4,12-Diacetyloxy-15-[3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] pentanoate](/img/structure/B13903859.png)
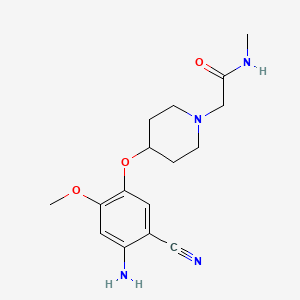
![[5-Methyl-2-(2-methylbutylamino)phenyl]methanol](/img/structure/B13903866.png)
![4-Methyl-1-(3-nitrophenyl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide](/img/structure/B13903875.png)
